molecular formula C14H18BrNO5 B12511287 N-Boc-O-(2-bromophenyl)-L-serine

N-Boc-O-(2-bromophenyl)-L-serine

Cat. No.: B12511287
M. Wt: 360.20 g/mol
InChI Key: KJCKJEMYWOHIQO-JTQLQIEISA-N
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Description

N-Boc-O-(2-bromophenyl)-L-serine is a compound that belongs to the class of N-Boc protected amino acids. The N-Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound features a bromophenyl group attached to the serine amino acid, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-(2-bromophenyl)-L-serine typically involves the protection of the amino group of L-serine with the N-Boc group, followed by the introduction of the 2-bromophenyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group of L-serine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP) to facilitate the formation of the N-Boc protected serine .

This reaction can be carried out using reagents such as 2-bromophenyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(2-bromophenyl)-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

N-Boc-O-(2-bromophenyl)-L-serine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc-O-(2-bromophenyl)-L-serine involves its ability to participate in various chemical reactions due to the presence of the N-Boc protected amino group and the bromophenyl group. The N-Boc group provides stability to the amino group, allowing selective reactions to occur at other functional sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C14H18BrNO5

Molecular Weight

360.20 g/mol

IUPAC Name

(2S)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

KJCKJEMYWOHIQO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC1=CC=CC=C1Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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